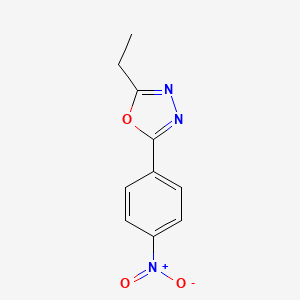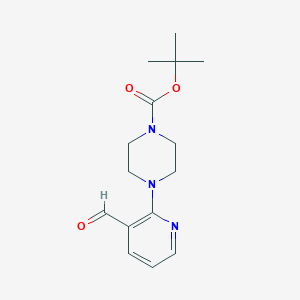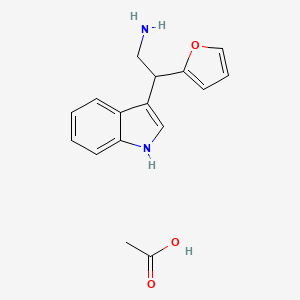![molecular formula C12H14FN3O2 B1326531 1-Boc-3-Methyl-6-Fluor-1H-Pyrazolo[3,4-b]pyridin CAS No. 920036-29-9](/img/structure/B1326531.png)
1-Boc-3-Methyl-6-Fluor-1H-Pyrazolo[3,4-b]pyridin
Übersicht
Beschreibung
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-b]pyridine is a fluorinated heterocyclic compound that is part of the pyrazolopyridine family. These compounds are of significant interest due to their diverse biological activities and potential pharmaceutical applications. The presence of fluorine atoms in such compounds often enhances their metabolic stability and can modulate their biological activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods. One approach involves a three-component regioselective reaction using 5-amino-3-methyl-1H-pyrazole, 2H-indene-1,3-dione, and arylaldehydes in ethanol under ultrasound irradiation, which produces the products in excellent yields within minutes . Another method utilizes a one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and β-diketones under microwave irradiation in aqueous media catalyzed by InCl3, followed by condensation with aldehydes to obtain chalcone derivatives . Additionally, a mild and efficient synthesis using polyethylene glycol (PEG-400) as a recyclable reaction medium has been described for the synthesis of pyrazolo[3,4-b]pyridin-6(7H)-one derivatives .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been studied using various techniques. X-ray diffraction has been employed to study the detailed structure of novel 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives, revealing the existence of these compounds as the 3-hydroxy tautomer . Furthermore, the solid-state structure of a 1H-pyrazolo[3,4-b]pyridine inhibitor bound to CDK2 has been determined, showing the inhibitor residing in the ATP purine binding site and forming important hydrogen bonds with the protein backbone .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[3,4-b]pyridine derivatives includes their ability to undergo condensation reactions to form new compounds. For instance, fluorine-containing pyrazolo[3,4-b]pyridine nucleosides have been obtained starting from amino-pyrazole derivatives and fluorinated dielectrophiles . Additionally, the synthesis of new fluorine-containing pyrazoles and their subsequent condensation with fluorinated 1,3-diketones has been explored, leading to the formation of 1H-pyrazolo[3,4-b]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives are influenced by their molecular structure and substituents. The introduction of fluorine atoms can significantly affect the lipophilicity, acidity, and overall reactivity of these compounds. The crystalline architectures of mononuclear complexes of 2-(5-methyl-1H-pyrazol-3-yl)pyridine have been analyzed, revealing various coordination geometries and supramolecular interactions . The photoluminescent properties of these compounds have also been studied, indicating potential applications in materials science .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Medikamentenentwicklung
Diese Verbindung dient als Vorstufe bei der Synthese verschiedener pharmakologisch aktiver Moleküle. Ihre Struktur ähnelt der von Purinbasen, die integrale Bestandteile von DNA und RNA sind. Diese Ähnlichkeit ermöglicht die Entwicklung von Medikamenten, die gezielt mit biologischen Systemen interagieren können. So wurden beispielsweise Derivate dieser Verbindung hinsichtlich ihres Potenzials als Inhibitoren von Enzymen wie Kinasen untersucht, die eine entscheidende Rolle in zellulären Signalwegen spielen .
Organische Chemie: Synthese von Heterocyclen
In der organischen Synthese wird 1-Boc-3-Methyl-6-Fluor-1H-Pyrazolo[3,4-b]pyridin zum Aufbau komplexerer Heterocyclen verwendet. Diese Strukturen sind aufgrund ihrer Stabilität und biologischen Relevanz von zentraler Bedeutung für die Entwicklung neuer Materialien und Pharmazeutika. Die Reaktivität der Verbindung ermöglicht verschiedene Funktionalisierungen, wodurch eine Vielzahl von heterocyclischen Verbindungen erzeugt werden kann .
Materialwissenschaften: Fluoreszierende Materialien
Die fluoreszierenden Eigenschaften von Pyrazolo[3,4-b]pyridin-Derivaten machen sie geeignet für die Herstellung von Materialien mit spezifischen photophysikalischen Eigenschaften. Diese Materialien können bei der Entwicklung von organischen Leuchtdioden (OLEDs) und anderen elektronischen Geräten verwendet werden, die Komponenten mit bestimmten Lichtemissionseigenschaften erfordern .
Biotechnologie: Biomolekulare Sonden
In der biotechnologischen Forschung können fluoreszierende Sonden, die von This compound abgeleitet sind, zur Untersuchung biologischer Prozesse verwendet werden. Diese Sonden können an bestimmte Biomoleküle binden, sodass Forscher biologische Ereignisse in Echtzeit visualisieren und verfolgen können, was für das Verständnis zellulärer Mechanismen entscheidend ist .
Umweltanwendungen: Sensorik und Detektion
Derivate dieser Verbindung können so konzipiert werden, dass sie Umweltverschmutzer erkennen. Ihre strukturelle Anpassungsfähigkeit ermöglicht die Entwicklung von Sensoren, die an bestimmte gefährliche Stoffe binden und deren Vorhandensein signalisieren können, was zur Umweltüberwachung und -sicherheit beiträgt .
Chemie: Katalyse
Im Bereich der Katalyse können This compound-Derivate als Liganden für Metallkatalysatoren fungieren. Diese Katalysatoren werden in verschiedenen chemischen Reaktionen eingesetzt, darunter solche, die für industrielle Prozesse wichtig sind, wie die Synthese von Polymeren und Feinchemikalien .
Pharmazeutische Forschung: Antitumormittel
Die Derivate der Verbindung werden auf ihre Antitumoreigenschaften untersucht. Sie haben das Potenzial gezeigt, das Wachstum von Krebszellen zu hemmen, was sie zu Kandidaten für die Entwicklung neuer Krebsmedikamente macht .
Analytische Chemie: Chromatographiestandards
Aufgrund seiner klar definierten Struktur und Eigenschaften kann This compound als Standard in chromatographischen Analysen verwendet werden. Dies trägt zur genauen Identifizierung und Quantifizierung von Substanzen in komplexen Gemischen bei, was für die Qualitätskontrolle in verschiedenen Industrien unerlässlich ist .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine is a type of heterocyclic compound Pyrazolo[3,4-b]pyridines, the family of compounds to which it belongs, have been extensively studied due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with various biological targets, particularly those involved in purine signaling or metabolism.
Mode of Action
It is known that the pyrazolo[3,4-b]pyridine core is a key structural motif in many bioactive compounds . The interaction of these compounds with their targets often involves the formation of hydrogen bonds and aromatic interactions, which can lead to changes in the activity of the target proteins.
Biochemical Pathways
Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it is plausible that they may interact with enzymes and receptors involved in purine metabolism and signaling .
Result of Action
Compounds with a pyrazolo[3,4-b]pyridine core have been found to exhibit a wide range of biological activities , suggesting that they may have diverse effects at the molecular and cellular levels.
Biochemische Analyse
Biochemical Properties
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these kinases, 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine can modulate their activity, leading to alterations in downstream signaling events. Additionally, the compound’s fluorine atom enhances its binding affinity to target proteins, further influencing its biochemical interactions .
Cellular Effects
The effects of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine on various types of cells and cellular processes are profound. The compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with kinases can lead to changes in the phosphorylation status of key signaling proteins, thereby affecting cell proliferation, differentiation, and apoptosis. Moreover, 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine has been reported to alter the expression of genes involved in metabolic pathways, further impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of target enzymes, where it can inhibit or activate their activity. For example, its interaction with kinases involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex. This binding can lead to enzyme inhibition, resulting in the modulation of downstream signaling pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, with minimal degradation observed over extended periods. Long-term studies have shown that prolonged exposure to 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine can lead to sustained changes in cellular signaling and metabolism, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine vary with different dosages in animal models. At lower doses, the compound has been found to modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of dose optimization for therapeutic applications. Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired biochemical and cellular effects .
Metabolic Pathways
1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which are mediated by enzymes such as cytochrome P450s. These metabolic processes result in the formation of metabolites that can further interact with cellular targets, influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes, where it can accumulate in various cellular compartments. Transporters such as ABC (ATP-binding cassette) transporters play a role in the efflux of the compound from cells, affecting its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of 1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects. Its presence in the nucleus suggests a role in modulating gene expression, while its localization in mitochondria indicates potential effects on cellular energy metabolism .
Eigenschaften
IUPAC Name |
tert-butyl 6-fluoro-3-methylpyrazolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c1-7-8-5-6-9(13)14-10(8)16(15-7)11(17)18-12(2,3)4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFRCHLEMYAXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=N2)F)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140766 | |
| Record name | 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801140766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920036-29-9 | |
| Record name | 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920036-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 6-fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801140766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)

![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)
![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)
![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)
![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)

![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)




